6-Iodo Substitution Confers Molybdenum Hydroxylase Inhibition Compared to Unsubstituted Quinazoline
A 2007 study evaluating 27 quinazoline derivatives found that 6-iodo-substituted quinazolines, which include the core structure of the target compound, competitively inhibit aldehyde oxidase and xanthine oxidase with Ki or IC50 values ranging from 48 to 700 μM [1]. This inhibition is notable compared to unsubstituted quinazoline analogs, which showed no significant inhibitory activity in the same assays [1]. The study explicitly concludes that the 6-iodo substitution is a key structural requirement for this activity [1].
| Evidence Dimension | Inhibition of Aldehyde Oxidase and Xanthine Oxidase |
|---|---|
| Target Compound Data | Ki/IC50 ranging from 48 to 700 μM (based on class of 6-iodo-substituted quinazolines) |
| Comparator Or Baseline | Unsubstituted quinazoline derivatives (no reported inhibition) |
| Quantified Difference | Target class exhibits measurable inhibition (μM range) versus no reported activity for comparators |
| Conditions | In vitro enzyme assays using xanthine oxidase and aldehyde oxidase from guinea pig liver |
Why This Matters
This data differentiates the 6-iodoquinazoline scaffold from non-iodinated quinazolines, establishing a unique biological fingerprint for applications in inflammation and purine metabolism research.
- [1] Al-Fayez, M.A., et al. In vitro Interaction of 6-Iodo-4-oxo-quinazoline Derivatives with Cytosolic Molybdenum Hydroxylases. Journal of Biological Sciences, 2007, 7(3), 532-538. View Source
